molecular formula C9H8N2O3 B12459915 methyl 5-hydroxy-1H-indazole-7-carboxylate

methyl 5-hydroxy-1H-indazole-7-carboxylate

Katalognummer: B12459915
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: HOJYVBKCJRQEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-hydroxy-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures . This method provides a good yield of the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize byproducts. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-hydroxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of methyl 5-oxo-1H-indazole-7-carboxylate.

    Reduction: Formation of methyl 5-amino-1H-indazole-7-carboxylate.

    Substitution: Formation of halogenated derivatives such as methyl 5-bromo-1H-indazole-7-carboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 5-hydroxy-1H-indazole-7-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 5-hydroxy-1H-indazole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer activity . The exact pathways and targets can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-hydroxy-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

    Methyl 1H-indazole-5-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 5-bromo-1H-indazole-7-carboxylate:

The presence of the hydroxyl group in this compound makes it unique and may enhance its solubility, reactivity, and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

methyl 5-hydroxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6(12)2-5-4-10-11-8(5)7/h2-4,12H,1H3,(H,10,11)

InChI-Schlüssel

HOJYVBKCJRQEII-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.